3-(4-Fluoro-3-methylphenyl)azetidin-3-ol
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Overview
Description
3-(4-Fluoro-3-methylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to an azetidin-3-ol moiety. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methylphenyl)azetidin-3-ol typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with an appropriate azetidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methylphenyl)azetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
3-(4-Fluoro-3-methylphenyl)azetidin-3-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methylphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(4-Fluoro-3-methylphenyl)azetidin-3-ol include:
- 3-(4-Fluoro-3-trifluoromethylphenyl)azetidin-3-ol
- 3-(4-Fluoro-3-chlorophenyl)azetidin-3-ol
- 3-(4-Fluoro-3-bromophenyl)azetidin-3-ol
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may confer specific properties that make it suitable for certain applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
3-(4-fluoro-3-methylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C10H12FNO/c1-7-4-8(2-3-9(7)11)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3 |
InChI Key |
BSRVILWMJIRNKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CNC2)O)F |
Origin of Product |
United States |
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